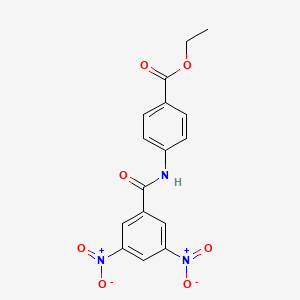

Ethyl 4-(3,5-dinitrobenzamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 3,5-dinitrobenzoate involves esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . Another example is the synthesis of a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), which was synthesized by the coupling reaction .

Molecular Structure Analysis

The molecular structure of ethyl 3,5-dinitrobenzoate, a compound similar to the one , has been reported. It has a molecular weight of 240.1696 and its IUPAC Standard InChI is InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For instance, electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 3,5-dinitrobenzoate has a molecular weight of 240.1696 .

Scientific Research Applications

Gastroprotective Activity

Ethyl 4-(3,5-dinitrobenzamido)benzoate has been studied for its gastroprotective effects . The compound was found to protect gastric mucosa, as evidenced by significant increases in superoxide dismutase (SOD), pH level, mucus secretion, and reduced gastric lesions . It also resulted in a decrease in malondialdehyde (MDA) level, ulcer area, and flattening of gastric mucosa .

Antioxidant Activity

This compound has shown antioxidant activity in vitro . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cytotoxic Effect

The cytotoxic effect of Ethyl 4-(3,5-dinitrobenzamido)benzoate was assessed using a MTT cleavage assay on a WRL68 cell line . Cytotoxic compounds are often used in cancer treatment to kill cancer cells .

Local Anesthetic Effect

Benzoate compounds, including Ethyl 4-(3,5-dinitrobenzamido)benzoate, have been evaluated for their potential as local anesthetics . Local anesthetics are commonly used in stomatology, ophthalmology, gynecology, and minor surgical operations to temporarily relieve pain .

Acute Toxicity Tests

The compound has been evaluated via acute toxicity tests . These tests are important for assessing the safety of a compound .

Biological Activity Evaluation

Ethyl 4-(3,5-dinitrobenzamido)benzoate has been evaluated for its biological activity . This includes testing its effects on various biological systems, which can provide valuable information about its potential uses .

Mechanism of Action

Mode of Action

The compound could potentially undergo metabolic transformations in the body, leading to the formation of active metabolites. The nitro groups could be reduced to amino groups, which might interact with biological targets. The benzoate ester could also be hydrolyzed, releasing benzoic acid and ethanol .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[(3,5-dinitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7/c1-2-26-16(21)10-3-5-12(6-4-10)17-15(20)11-7-13(18(22)23)9-14(8-11)19(24)25/h3-9H,2H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFBIGCEOUFZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,5-dinitrobenzamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)

![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)